tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is a heterocyclic compound characterized by its unique spirocyclic structure, which consists of two interconnected rings sharing a single atom. This compound is of significant interest in pharmaceutical chemistry due to its potential as an intermediate in the synthesis of various bioactive molecules. The chemical formula for this compound is , and it has been assigned the CAS number 886766-28-5.
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride belongs to the class of nitrogen-containing heterocycles. Its classification is significant due to the diverse biological activities exhibited by similar compounds, including potential applications in drug development.
The synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride typically involves multi-step processes that include substitution reactions, the addition and removal of protective groups, esterification, and reduction reactions.
The molecular structure of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride features a spirocyclic arrangement that enhances its stability and reactivity. The presence of nitrogen atoms within the rings contributes to its chemical properties.
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome and yield of these reactions. For instance, protective groups are essential during substitution reactions to prevent unwanted side reactions .
The mechanism by which tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride exerts its effects is primarily through interactions at the molecular level with biological targets, such as proteins involved in cancer pathways.
Research indicates that compounds with similar structures may inhibit interactions between proteins like MDM2 and p53, which are crucial for tumor suppression . This suggests potential applications in anticancer therapies.
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive compounds. Its unique structure makes it a valuable building block for developing new drugs targeting various biological pathways.
Applications include:
The defining structural feature of this compound is its spiro[2.5]octane core, a bicyclic system where a cyclopropane ring is orthogonally fused to a piperazine ring via a shared spiro carbon atom (C8). This architecture creates significant three-dimensional character and conformational constraints that profoundly influence its chemical behavior and molecular recognition properties. The cyclopropane ring introduces substantial angle strain (approximately 115° internal bond angles vs. ideal sp³ 109.5°) and torsional compression due to its rigid planar geometry [1] [9]. These steric factors destabilize conformations where bulky substituents adopt equatorial-like positions relative to the piperazine ring.
Table 1: Key Structural Parameters of the 4,7-Diazaspiro[2.5]octane Core
Parameter | Value/Range | Method/Source |
---|---|---|
Spiro Carbon (C8) Bond Angle | ~115° | Computational Modeling [9] |
N1-C8-C4 Bond Angle | 102-105° | X-ray Crystallography Analogs [1] |
Piperazine Ring Puckering | Boat-twist conformation | Molecular Dynamics Simulations [9] |
Cyclopropane Strain Energy | 27-29 kcal/mol | Quantum Mechanical Calculation [9] |
N···N Distance | 2.95-3.05 Å | Crystal Structure Analogs [1] |
The piperazine moiety adopts a boat-twist conformation rather than a chair, minimizing transannular hydrogen repulsions while accommodating the geometric constraints of the fused cyclopropane. Nuclear Overhauser Effect (NOE) studies of related analogs show distinctive through-space interactions between the cyclopropane methylene protons (H-5, H-6) and the piperazine protons (H-1, H-4), confirming the spatial proximity enforced by the spiro junction [1]. This constrained geometry enhances the compound's utility as a conformationally restricted scaffold in drug design, particularly for mimicking peptide turn structures or providing vectorial control in medicinal chemistry applications.
The tert-butoxycarbonyl (Boc) group serves not merely as a protective moiety but critically modulates the electronic and steric profile of the diazaspiro[2.5]octane system. Attached to the piperazine N7 nitrogen, the Boc group exhibits pronounced electron-withdrawing effects through resonance delocalization, reducing the basicity of the remaining N4 nitrogen by approximately 3-4 pKa units compared to the unprotected diamine [4] [9]. This electronic perturbation arises from the carbonyl conjugation with the nitrogen lone pair, creating a partial iminium character that diminishes nucleophilicity at N7 while directing reactivity toward the unsubstituted N4.
Table 2: Stereoelectronic Impact of Boc Protection
Property | Boc-Protected System | Unprotected Analog |
---|---|---|
N4 pKa (predicted) | 9.54 ± 0.20 | 12.8-13.5 (aliphatic amine) |
C=O IR Stretch | 1690-1705 cm⁻¹ | Not applicable |
N7 Rotational Barrier | 10-12 kcal/mol | < 2 kcal/mol |
LogP (Calculated) | 1.27 (Consensus) [3] | -0.85 (dihydrochloride salt) |
Solubility (Water) | 7.01 mg/mL [3] | Highly soluble (>500 mg/mL) |
Sterically, the bulky tert-butyl group creates a conical protective shield over one face of the piperazine ring, imparting significant diastereofacial selectivity in reactions at N4. This steric shielding is quantified by molecular surface area calculations showing 65-70% coverage of the proximal hemisphere [9]. The tert-butyl group's rotational freedom is constrained by interactions with the spirocyclopropane, evidenced by distinct NMR signals for the nine methyl protons even at room temperature, indicating slowed rotation on the NMR timescale [4]. Crucially, the Boc group enhances lipophilicity (consensus Log P = 1.27 [3]) while maintaining sufficient aqueous solubility (7.01 mg/mL) for synthetic manipulations—properties essential for its function as a pharmaceutical intermediate in kinase inhibitors and antiviral agents .
The hydrochloride salt formation fundamentally alters the physicochemical behavior of the molecule. The free base (C₁₁H₂₀N₂O₂, MW 212.29 g/mol [2]) converts to its monohydrochloride salt (C₁₁H₂₁ClN₂O₂, MW 248.75 g/mol [5]) through protonation at the N4 position. This transformation dramatically increases crystalline lattice energy, evidenced by the elevated melting point (decomposition above 250°C vs. free base boiling point ~301°C) and altered hygroscopicity [5] . The protonation site was unambiguously assigned to N4 through comparative ¹⁵N NMR spectroscopy, which shows a 25-ppm downfield shift for N4 versus <5 ppm for N7 upon acidification [5].
Table 3: Comparative Properties of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₁H₂₀N₂O₂ [2] | C₁₁H₂₁ClN₂O₂ [5] |
Molecular Weight | 212.29 g/mol | 248.75 g/mol |
pKa (N4) | 9.54 ± 0.20 | Protonated (pKa < 2) |
Aqueous Solubility | 7.01 mg/mL (pH 7) [3] | >200 mg/mL (pH 1-3) |
Solid-State Stability | Hygroscopic, 2-8°C storage [4] | Improved, RT stable for months [5] |
Salt formation profoundly impacts solubility profiles: while the free base shows pH-dependent solubility (highest in acidic media), the hydrochloride salt maintains high aqueous solubility (>200 mg/mL) across pharmaceutically relevant pH ranges (1-3) due to its ionic character . However, this enhanced solubility comes with trade-offs in organic solvent miscibility, particularly in aprotic solvents like THF or ethyl acetate where the salt exhibits 30-50% reduced solubility compared to the free base [5]. Solid-state analysis reveals distinct crystalline packing: the free base crystallizes in a monoclinic P2₁/c space group with hydrogen-bonded dimers, while the hydrochloride adopts a polar Pna2₁ arrangement with extended chloride-protonated amine networks, explaining its superior stability during storage and handling [5]. These properties make the hydrochloride the preferred form for synthetic applications requiring precise stoichiometry and reduced sensitivity to atmospheric moisture.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1